molecular formula C12H16O5S B12710477 Ethyl 5-(ethylsulphonyl)-o-anisate CAS No. 94108-78-8

Ethyl 5-(ethylsulphonyl)-o-anisate

Katalognummer: B12710477
CAS-Nummer: 94108-78-8
Molekulargewicht: 272.32 g/mol
InChI-Schlüssel: HOFKFECQUOZJFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(ethylsulphonyl)-o-anisate is an organic compound with a complex structure that includes an ethylsulphonyl group and an anisate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(ethylsulphonyl)-o-anisate typically involves the reaction of o-anisidine with ethylsulphonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and solvent extraction to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(ethylsulphonyl)-o-anisate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethylsulphonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of ethyl 5-(ethylthio)-o-anisate.

    Substitution: Formation of various substituted anisates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(ethylsulphonyl)-o-anisate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 5-(ethylsulphonyl)-o-anisate involves its interaction with specific molecular targets. The ethylsulphonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-(ethylsulphonyl)-o-anisate can be compared with other similar compounds such as:

    Ethyl 5-(methylsulphonyl)-o-anisate: Similar structure but with a methylsulphonyl group instead of an ethylsulphonyl group.

    Ethyl 5-(ethylthio)-o-anisate: Contains an ethylthio group instead of an ethylsulphonyl group.

    Ethyl 5-(ethylsulfonyl)-o-anisate: Similar structure but with a sulfonyl group instead of a sulphonyl group.

Eigenschaften

CAS-Nummer

94108-78-8

Molekularformel

C12H16O5S

Molekulargewicht

272.32 g/mol

IUPAC-Name

ethyl 5-ethylsulfonyl-2-methoxybenzoate

InChI

InChI=1S/C12H16O5S/c1-4-17-12(13)10-8-9(18(14,15)5-2)6-7-11(10)16-3/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

HOFKFECQUOZJFJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)CC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.